Vinylbutonate

Description

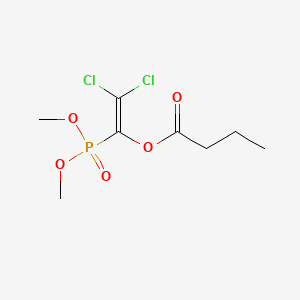

Vinylbutonate (C₆H₉Cl₃O₄P) is a metabolite of butonate, a ³²P-labeled organophosphorus insecticide (O,O-dimethyl-1-n-butyryloxy-2,2,2-trichloroethyl phosphonate). It is formed during the metabolic degradation of butonate in warm-blooded animals and in non-biological media under specific pH conditions. In vitro studies using cattle serum and in vivo experiments in mice (200 mg/kg intraperitoneal/oral administration) confirmed its formation via enzymatic and hydrolytic pathways .

Key properties of this compound include:

- Chemical Stability: Predominantly forms at pH > 5.5 in aqueous media, contrasting with acidic conditions (pH < 5.5), where trichlorphone is the primary metabolite .

- Biological Presence: Detected in blood serum and milk residues, with residual levels ranked as trichlorphone > this compound > butonate > dichlorvos .

- Analytical Identification: Separated via thin-layer chromatography (TLC) using acetonitrile-water (85:15) and ethyl ether solvent systems, with distinct Rf-values and partition coefficients (e.g., chloroform/water, ethyl ether/10% H₂SO₄, n-hexane/acetonitrile) .

Properties

CAS No. |

73321-74-1 |

|---|---|

Molecular Formula |

C8H13Cl2O5P |

Molecular Weight |

291.06 g/mol |

IUPAC Name |

(2,2-dichloro-1-dimethoxyphosphorylethenyl) butanoate |

InChI |

InChI=1S/C8H13Cl2O5P/c1-4-5-6(11)15-8(7(9)10)16(12,13-2)14-3/h4-5H2,1-3H3 |

InChI Key |

MPMYPPQUXDACBU-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC(=C(Cl)Cl)P(=O)(OC)OC |

Canonical SMILES |

CCCC(=O)OC(=C(Cl)Cl)P(=O)(OC)OC |

Other CAS No. |

73321-74-1 |

Synonyms |

vinylbutonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Butonate (Parent Compound)

- Structure : O,O-dimethyl-1-n-butyryloxy-2,2,2-trichloroethyl phosphonate.

- Degradation Pathways: Non-biological media: Degrades into trichlorphone (pH < 5.5) or vinylbutonate (pH > 5.5) . Biological systems: Undergoes deacylation (to trichlorphone) and demethylation (to demethyl butonate) in plants and animals .

- Residue Levels : Lower than this compound and trichlorphone in blood and milk .

Trichlorphone

- Formation : Primary metabolite under acidic conditions (pH < 5.5) .

- Persistence : Highest residue levels in biological samples, indicating greater environmental or metabolic stability compared to this compound .

- Role in Toxicity : Implicated as a more persistent contaminant due to its prevalence in residues .

Dichlorvos

- Formation: Minor metabolite in both biological and non-biological systems, appearing only in trace amounts .

- Volatility : Higher evaporation rate from plant surfaces compared to butonate and trichlorphone, reducing its environmental persistence .

Demethyl Butonate and Demethyl this compound

- Formation : Secondary metabolites via demethylation of butonate and this compound, respectively .

- Chemical Behavior : Less studied but hypothesized to exhibit intermediate polarity and solubility compared to parent compounds.

Data Tables

Table 1: Metabolite Formation Under Different pH Conditions

| Compound | pH < 5.5 | pH > 5.5 |

|---|---|---|

| Butonate | Degrades to trichlorphone | Degrades to this compound |

| Trichlorphone | Dominant metabolite | Minimal formation |

| This compound | Trace formation | Dominant metabolite |

| Dichlorvos | Not detected | Trace formation |

Table 3: Partition Coefficients of Butonate and Metabolites

| Compound | Chloroform/Water | Ethyl Ether/10% H₂SO₄ | n-Hexane/Acetonitrile |

|---|---|---|---|

| Butonate | 0.45 | 0.78 | 0.12 |

| This compound | 0.62 | 0.85 | 0.09 |

| Trichlorphone | 0.31 | 0.67 | 0.21 |

Key Research Findings

pH-Dependent Metabolism : this compound’s formation is highly pH-sensitive, distinguishing it from trichlorphone and dichlorvos, which dominate under acidic or volatile conditions, respectively .

Analytical Challenges : TLC and partition coefficient data reveal distinct chemical behaviors, aiding in the identification and quantification of these compounds in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.